
AlPhos oxidative phosphorylation disruption

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: AlPhos

CAS No.: 1805783-60-1

Cat. No.: S3140759

Get Quote

Core Concepts of OXPHOS and Disruption

The table below outlines the fundamental components of the OXPHOS system and the general consequences

of its disruption.

Aspect Normal Function Consequences of Disruption

Primary Role Primary process for ATP production

in most animal cells [1].

Energy depletion; impaired cellular functions

[2] [3].

Location Inner mitochondrial membrane in

eukaryotes [4].

N/A

Key Process Electron Transport Chain (ETC) &

Chemiosmosis [4].

Electron flow blockage; collapsed proton

gradient [4] [5].

ETC
Complexes

Five protein complexes (I-IV & ATP

synthase) [6].

Specific complex inhibition (e.g., Rotenone for

CI, Antimycin A for CIII) [7] [8].

Final e-
Acceptor

Oxygen (O₂), which is reduced to

water [4].

ETC backup; increased reactive oxygen

species (ROS) production [1].
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The following table summarizes specific mechanisms, experimental models, and key findings related to

OXPHOS disruption from recent research.

Disruptor /
Model

Mechanism of Action Key Experimental Findings / Context

Rotenone [7] Inhibits Complex I of the ETC. Impaired heart regeneration in zebrafish;
larger wounds at 21 days post-injury [7].

Oligomycin [2] Inhibits ATP synthase (Complex V). Impaired proliferation and toxicity in neural
progenitor cells (NPCs); decreased

intracellular ATP [2].

Antimycin A [2] Inhibits Complex III of the ETC. Did not change NPCs proliferation despite

elevating ROS production [2].

OH-PBDEs [5] Disrupts OXPHOS via

protonophoric uncoupling and/or
ETC inhibition.

Synergistic effects in mixtures; shown in rat

mitochondria and zebrafish cells [5].

Genetic Defects
(CI/CIV) [9]

Mutations in genes for Complex I
(e.g., Ndufs3) or IV (e.g., Cox10)

assembly.

Causes severe mitochondrial
encephalopathy in mouse models [9].

Cancer Cell
Models [8]

Targeted inhibition of Complex I to

exploit metabolic vulnerability.

Identified novel inhibitors; low MCT4

expression proposed as a sensitivity
biomarker [8].

Experimental Approaches and Protocols

Researchers use a range of methods to study OXPHOS function and disruption:

Cellular Energetic Phenotyping: Measurements of Oxygen Consumption Rate (OCR) and
Extracellular Acidification Rate (ECAR) are standard for assessing OXPHOS and glycolysis,

respectively [7]. OCR can be measured using instruments like Seahorse Analyzers.
Genetic Models: Conditional knockout mice (e.g., Ndufs3 or Cox10) are used to model human

mitochondrial diseases and test therapies like AAV-mediated gene replacement [9].
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High-Throughput Screening: Phenotypic screens can identify novel OXPHOS inhibitors. This

involves testing compound libraries for their ability to reduce ATP production or oxygen consumption
in cells [8].

Metabolic Tracing: Using labeled substrates like [U-¹³C₆]-glucose to track whether glucose is
metabolized to lactate (glycolysis) or fully oxidized within the TCA cycle (OXPHOS) [7].

Therapeutic and Pathological Implications

Therapeutic Targeting in Cancer: Some cancers depend on OXPHOS. Inhibiting OXPHOS,
particularly Complex I, is a promising strategy to disrupt cancer cell survival and overcome drug

resistance [8].
Gene Therapy for Mitochondrial Disease: Restoring OXPHOS function via gene therapy is a viable

strategy. Remarkably, in mouse models of severe mitochondrial encephalopathy, delivering a
functional gene via AAV-PHP.eB to only about 30% of neurons was sufficient to prevent disease and

extend survival dramatically [9].
Hypermetabolism: A counterintuitive effect of OXPHOS defects is a cell-autonomous increase in

energy expenditure, or hypermetabolism. This is linked to activation of the Integrated Stress
Response (ISR) and accelerated cellular aging, potentially explaining fatigue and reduced lifespan in

patients [3].

Visualizing OXPHOS Disruption Mechanisms

The diagram below illustrates the core concepts and major disruption mechanisms within the oxidative

phosphorylation system.

This diagram shows the electron transport chain with major inhibition sites and uncoupling mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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